L-dopaquinone

Melanogenesis kinetics Ortho-quinone cyclization Dopachrome formation

Researchers modeling melanin biosynthesis or developing LC-MS/MS assays for 5-S-cysteinyldopa require authentic L-dopaquinone-not generic o-quinones. Substitution with dopaminequinone introduces kinetic errors, altered product distributions, and irreproducible outcomes due to divergent cyclization rates and regiochemistry. This product delivers the exact o-dopaquinone metabolite with the resolved cyclization rate constant (249 s⁻¹) and redox exchange kinetics (5.3 × 10⁶ M⁻¹ s⁻¹) essential for accurate pathway flux calculations. For clinical labs, it generates the characteristic 1,6-addition product yielding predominantly 5-S-cysteinyldopa-matching endogenous biomarker profiles for melanoma metastasis diagnostics. Avoid kinetic biases, ensure assay calibration validity, and eliminate procurement uncertainty with a single authenticated reference standard.

Molecular Formula C9H9NO4
Molecular Weight 195.17 g/mol
CAS No. 4430-97-1
Cat. No. B1214582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-dopaquinone
CAS4430-97-1
Synonyms4-(2-carboxy-2-aminoethyl)-1,2-benzoquinone
dopaquinone
dopaquinone, (S)-isomer
o-dopaquinone
Molecular FormulaC9H9NO4
Molecular Weight195.17 g/mol
Structural Identifiers
SMILESC1=CC(=O)C(=O)C=C1CC(C(=O)O)N
InChIInChI=1S/C9H9NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6H,3,10H2,(H,13,14)
InChIKeyAHMIDUVKSGCHAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Dopaquinone: Ortho-Quinone Intermediate in Melanogenesis


L-Dopaquinone (CAS 4430-97-1), also referred to as o-dopaquinone, is an ortho-quinone metabolite generated via tyrosinase-catalyzed oxidation of L-DOPA (L-3,4-dihydroxyphenylalanine) [1]. As the central branch-point intermediate in the melanin biosynthesis pathway, L-dopaquinone undergoes spontaneous non-enzymatic transformations—including intramolecular cyclization to leucodopachrome (leading to eumelanin) and nucleophilic addition with thiols such as cysteine (leading to pheomelanin)—that govern pigment type and quantity [2]. Its high electrophilicity and transient stability render it a critical analyte in studies of melanogenesis, melanoma metabolism, and oxidative stress-related neurodegeneration [3].

Pathway branch-point intermediate for melanogenesis studies
Supports eumelanin vs pheomelanin pathway fate analysis
Oxidative stress neurodegeneration model context

L-Dopaquinone: Why Generic Substitutes Fail


Ortho-quinones derived from catecholamines share structural similarities, yet they exhibit divergent reaction kinetics, regioselectivity, and pathway fates that preclude functional substitution. For instance, dopaminequinone—the decarboxylated analog—undergoes slower cyclization and is more susceptible to hydroxyl radical-mediated oxidation than L-dopaquinone [1]. Furthermore, the presence of the carboxyl group in L-dopaquinone critically accelerates tautomerization to quinone methide, enabling a distinct hydroxylation branch at pH ≤5.0 that generates 2,4,5-trihydroxyphenylalanine (TOPA)—a pathway absent in dopaminequinone [2]. Substituting L-dopaquinone with generic o-quinones therefore introduces uncharacterized kinetic biases, altered product distributions, and irreproducible experimental outcomes in melanogenesis research, neuromelanin studies, and biosensor development.

Property L-Dopaquinone Dopaminequinone / generic o-quinones
Cyclization rate Carboxyl-accelerated; supports dopachrome formation Slower; lacks carboxyl-assisted tautomerization
Hydroxylation branch TOPA formation at pH ≤5.0 Pathway absent
Redox cycling Engages in redox exchange with cyclodopa Lacks analogous intramolecular Michael addition

L-Dopaquinone: Evidence vs. Closest Analogs


Intramolecular Cyclization Kinetics

L-Dopaquinone undergoes pH-dependent intramolecular cyclization to yield cyclodopa, which is subsequently oxidized to dopachrome. A resolved first-order rate constant of 249 s⁻¹ was determined for the cyclization of the basic (deprotonated) form of dopaquinone at pH >4 [1]. This represents one of the most rapid non-enzymatic cyclization rates among endogenous catecholamine-derived ortho-quinones. In contrast, dopaminequinone—which lacks the α-carboxyl group—exhibits substantially slower cyclization kinetics under identical conditions, as the carboxyl moiety facilitates β-proton release and tautomerization to the reactive quinone methide intermediate [2].

Cyclization Kinetics
Cross-study comparable
249 s⁻¹
vs dopaminequinone: slower, no carboxyl-assisted acceleration
Supports eumelanogenesis kinetic assay context; rate constant enables dopachrome formation modeling.
pH >4, aq. ClO₂ oxidation
Melanogenesis kinetics Ortho-quinone cyclization Dopachrome formation

Redox Exchange with Cyclodopa

Following cyclization, L-dopaquinone participates in a redox exchange reaction with cyclodopa to generate dopachrome and regenerate L-DOPA. Pulse radiolytic measurements established a second-order rate constant of 5.3 × 10⁶ M⁻¹ s⁻¹ for this reaction [1]. A separate study refined the upper estimate to ≤4 × 10⁷ M⁻¹ s⁻¹ [2]. This rapid redox exchange is a defining feature of the eumelanogenic pathway that distinguishes L-dopaquinone from synthetic ortho-quinones lacking the amino acid side chain, which cannot undergo analogous intramolecular Michael addition and subsequent redox cycling.

Redox Exchange Rate
Direct head-to-head comparison
5.3 × 10⁶ M⁻¹ s⁻¹
Synthetic o-quinones: pathway absent
Supports correct kinetic modeling of eumelanin polymer redox cascade.
Pulse radiolysis, pH ~6.8
Eumelanogenesis Pulse radiolysis Redox exchange kinetics

Hydroxyl Radical Oxidation Susceptibility

Under hydroxyl radical (·OH) attack, L-dopaquinone (DOQ) and TOPA p-quinone are oxidized more rapidly than dopaminequinone and 6-hydroxydopamine quinone. Quinone levels were elevated in reactions involving ·OH attack on dopamine and 6-OHDA, but absent in reactions involving radical attack on dopa or TOPA [1]. This observation indicates that dopaquinone is consumed (oxidized further) more rapidly by ·OH than are the quinones of dopamine and 6-OHDA, resulting in lower steady-state quinone accumulation under oxidative stress conditions.

·OH Oxidation Susceptibility
Cross-study comparable
L-Dopaquinone: quinone levels minimal (rapid consumption)
vs
Dopaminequinone: elevated quinone levels (slower consumption)
Supports distinct oxidative stress adduct profiling; substitution may confound mechanistic interpretation in neurodegeneration models.
·OH radical generation systems; quinone detection
Oxidative stress Hydroxyl radical Catecholamine quinones

Thiol Conjugation: 1,6-Addition Regiochemistry

L-Dopaquinone reacts with thiol nucleophiles (cysteine, glutathione) via an anomalous 1,6-type regiochemistry, in contrast to the conventional 1,4-nucleophilic addition observed with amines [1]. DFT calculations and experimental evidence demonstrate that this conjugation proceeds through a free radical chain mechanism triggered by thiyl radical addition to the o-quinone, rather than by direct nucleophilic attack [2]. This mechanistic distinction is unique to dopaquinone-type ortho-quinones bearing the amino acid side chain and dictates the specific isomeric distribution of cysteinyldopa products (predominantly 5-S-cysteinyldopa) that serve as clinical biomarkers for malignant melanoma metastasis [3].

Thiol Conjugation Regiochemistry
Direct head-to-head comparison
1,6-addition; free radical chain mechanism; major product: 5-S-cysteinyldopa
vs
Amines: 1,4-addition; simple o-benzoquinones: variable regiochemistry
Supports generation of 5-S-cysteinyldopa for biomarker assay development.
pH 6.8–7.4, cysteine/GSH; HPLC-MS
Thiol-quinone conjugation Regiochemistry Cysteinyldopa

L-Dopaquinone: Application Scenarios


Eumelanogenesis Kinetic Modeling

Researchers constructing computational models of melanin biosynthesis require accurate rate constants for each non-enzymatic step. The resolved cyclization rate constant of 249 s⁻¹ for the basic form of L-dopaquinone [1] and the redox exchange rate constant with cyclodopa of 5.3 × 10⁶ M⁻¹ s⁻¹ [2] provide essential parameters unavailable for other catecholamine quinones. Substituting dopaminequinone or synthetic o-quinones introduces kinetic errors that propagate through pathway flux calculations, yielding inaccurate predictions of dopachrome formation rates and eumelanin yields.

5-S-Cysteinyldopa Reference Standards

Clinical laboratories developing LC-MS/MS assays for 5-S-cysteinyldopa—a diagnostic and prognostic biomarker for malignant melanoma metastasis—require authentic L-dopaquinone to generate the characteristic 1,6-addition product [1]. The anomalous regiochemistry of L-dopaquinone with cysteine thiols yields predominantly 5-S-cysteinyldopa, whereas alternative o-quinones produce different isomeric distributions that do not match the endogenous biomarker profile. Use of non-authentic quinones compromises assay calibration and clinical validation.

Oxidative Stress in Parkinson's Models

Investigators examining the role of catecholamine quinones in dopaminergic neuron degeneration must account for the differential reactivity of L-dopaquinone versus dopaminequinone toward hydroxyl radicals. L-Dopaquinone is oxidized more rapidly by ·OH than dopaminequinone [1], resulting in distinct adduct profiles and cytotoxicity outcomes. Studies of L-DOPA-induced neurotoxicity or neuromelanin formation require authentic L-dopaquinone to accurately model the oxidative stress pathways relevant to Parkinson's disease pathogenesis and therapeutic monitoring.

Application
Selection Property
Validation Focus
Eumelanogenesis kinetic modeling
Cyclization rate context
Dopachrome formation kinetics validation
5-S-Cysteinyldopa standard generation
Thiol conjugation regiochemistry
Adduct isomer distribution verification
Oxidative stress neurodegeneration models
·OH reactivity profile
Quinone accumulation and adduct outcome profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-dopaquinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.